4-Acetylphenyl methylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-acetylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-3-5-9(6-4-8)14-10(13)11-2/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEQDIMSXBUMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280713 | |
| Record name | 4-acetylphenyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-43-9 | |
| Record name | NSC18137 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-acetylphenyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ACETYLPHENYL N-METHYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Acetylphenyl Methylcarbamate and Analogues
Direct Synthetic Routes to 4-Acetylphenyl Methylcarbamate
Reaction Pathways from Hydroxyphenyl Precursors
The primary route to this compound involves the reaction of a hydroxyphenyl precursor, namely 4-hydroxyacetophenone, with a suitable carbamoylating agent. A common method is the reaction of 4-hydroxyacetophenone with N-ethyl-N-methyl carbamoyl (B1232498) chloride. scirp.org This reaction is typically carried out in a suitable solvent such as ethyl acetate (B1210297) and may be heated under reflux to ensure completion. scirp.org The use of a base, like potassium carbonate, is often employed to neutralize the hydrochloric acid generated during the reaction. scirp.org
Another approach involves the use of phenyl chloroformate in the presence of a base like pyridine (B92270). google.com For instance, 4-aminoacetophenone can be reacted with phenyl chloroformate and pyridine in a solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature (0°C) to yield phenyl N-(4-acetylphenyl)carbamate. google.com
Catalytic Approaches in Carbamate (B1207046) Bond Formation
Catalytic methods offer an efficient alternative for the synthesis of carbamates. Zinc chloride has been demonstrated as an effective catalyst for the synthesis of carbamates from carbamoyl chlorides and aromatic or aliphatic alcohols. nih.govresearchgate.net This protocol has been successfully applied to the gram-scale synthesis of various carbamates with yields ranging from 49-87%. researchgate.net For example, the reaction of 1-(4-hydroxyphenyl)ethan-1-one with a carbamoyl chloride in the presence of zinc chloride can produce the corresponding 4-acetylphenyl carbamate. nih.gov
Rhodium catalysts have also been employed in the synthesis of related carbamate structures, particularly in the formation of sulfoximine (B86345) and sulfilimine carbamates. acs.orgnih.gov While not a direct synthesis of this compound, these methods highlight the utility of transition metal catalysis in carbamate bond formation.
Synthesis of Structurally Related 4-Acetylphenyl Carbamates
Derivatization Strategies for 4-Acetylphenyl Moieties in Synthetic Contexts
The 4-acetylphenyl moiety can be introduced into a carbamate structure through various synthetic strategies. One common method is the acylation of a phenyl carbamate with acetic anhydride (B1165640) in the presence of polyphosphoric acid. archivog.com This reaction typically proceeds at the para-position to the carbamate group, leading to the formation of the corresponding acetophenone. archivog.com
Furthermore, the acetyl group of 4-acetylphenyl carbamates can be a site for further derivatization. For example, the oxidation of methyl (4-acetylphenyl)carbamate with selenium dioxide yields methyl [4-(oxoacetyl)phenyl]carbamate. researchgate.netresearchgate.net This intermediate can then undergo condensation reactions with various reagents to produce more complex heterocyclic structures. researchgate.netresearchgate.net For instance, reaction with o-phenylenediamine (B120857) leads to the formation of methyl [4-(quinoxalin-2-yl)phenyl]carbamate. researchgate.netresearchgate.net
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis and can be incorporated to form tert-butyl (4-acetylphenyl)(methyl)carbamate. This is typically achieved by reacting 4-acetylphenylmethylamine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF), often with a base to scavenge the acid produced.
Chemoenzymatic and Stereoselective Synthesis of Analogues
Chemoenzymatic approaches have been developed for the synthesis of chiral carbamate analogues. These methods often utilize enzymes to achieve high stereoselectivity. For example, an asymmetric enzymatic transamination protocol has been used in a four-step synthesis of (S)-Rivastigmine, a structurally related compound. researchgate.netresearchgate.net This process involved a novel ω-transaminase that could convert 3-acetylphenyl ethyl(methyl)carbamate to the corresponding amine with high enantiomeric excess. researchgate.netresearchgate.net
Lipase-catalyzed processes have also been employed in the chemoenzymatic synthesis of rivastigmine (B141) and its analogues. google.com Furthermore, alcohol dehydrogenases (ADHs) have been used for the stereoselective reduction of α-substituted ketones, which can be precursors to chiral carbamate analogues. researchgate.net The reduction of 3-acetylphenyl-N-ethyl-N-methylcarbamate using whole cells of Lactobacillus reuteri is another example of a stereoselective synthesis leading to the corresponding (R)-alcohol. researchgate.net
Characterization and Profiling of Process-Related Impurities in Carbamate Synthesis
During the synthesis of carbamates like rivastigmine, several process-related impurities can be formed. These impurities can arise from side reactions or unreacted starting materials. Identification and characterization of these impurities are crucial for quality control. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for their detection. derpharmachemica.com
For example, in the synthesis of rivastigmine, impurities such as (S)-3-(1-(Dimethylamino) ethyl) phenyl dimethyl carbamate and 3-Acetyl phenyl ethyl (methyl) carbamate have been identified. derpharmachemica.com The synthesis and characterization of these potential impurities are often necessary to confirm their structures and understand their formation pathways. derpharmachemica.com For instance, the reaction of 1-(3-hydroxyphenyl) ethanone (B97240) with ethyl (methyl) carbamic chloride can lead to the formation of 3-acetyl phenyl ethyl (methyl) carbamate as a process-related impurity. derpharmachemica.com
Environmental Fate and Degradation Research for Carbamate Compounds
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For carbamate (B1207046) pesticides, the primary abiotic degradation pathways are photochemical transformation and hydrolysis.
Photochemical Transformation Studies
Photochemical transformation, or photolysis, is the degradation of compounds by light, particularly ultraviolet (UV) radiation from the sun. Studies on various carbamate pesticides have shown that photolysis can be a significant degradation pathway in aquatic environments and on surfaces. uc.ptunina.it The rate and extent of photochemical transformation are influenced by factors such as the intensity of light, the presence of photosensitizing agents in the water, and the chemical structure of the carbamate itself. uc.pt For instance, the presence of a chlorine atom on the aromatic ring can affect the photochemical breakdown pathway. unina.it
Research on related carbamate compounds like Matacil (4-dimethylamino-m-tolyl-N-methyl carbamate) and Landrin (3,4,5-trimethylphenyl-N-methyl carbamate) has demonstrated their susceptibility to photolysis in solution. nih.gov The mechanisms can involve photo-Fries rearrangements and other complex reactions. uc.pt However, specific studies detailing the photochemical transformation of 4-Acetylphenyl methylcarbamate, including its degradation products and reaction kinetics, are not present in the currently available literature.
Hydrolytic Stability and Kinetics
Hydrolysis is a chemical reaction in which a water molecule breaks down a compound. The hydrolytic stability of carbamate pesticides is highly dependent on pH. Generally, carbamates are more stable in acidic to neutral conditions and their hydrolysis is accelerated in alkaline (high pH) environments. The first step in the degradation of carbamates in soil is often hydrolysis. who.int
The carbamate ester linkage is the primary site for hydrolysis, which typically yields an alcohol, a carbamic acid, and subsequently an amine and carbon dioxide. who.int While general principles of carbamate hydrolysis are well-established, specific kinetic data, such as half-life at different pH values and temperatures for this compound, are not documented in the public scientific record.
Biotransformation and Metabolite Characterization
Biotransformation is the chemical alteration of a substance within a living organism or by microorganisms. In the environment, soil and water microorganisms play a crucial role in the degradation of carbamate pesticides. who.int Favorable conditions for microbial growth, such as optimal temperature and moisture, enhance the rate of degradation. who.int
The initial step in the microbial metabolism of carbamates is typically hydrolysis, similar to abiotic degradation. who.int The resulting breakdown products are then further metabolized by the microorganisms. who.int For example, studies on other carbamates have identified hydroxylation as a key metabolic pathway. who.int
Research on the bioreduction of a related compound, 3-acetylphenyl ethyl(methyl)carbamate, using baker's yeast has been conducted, indicating that microbial systems can transform such structures. researchgate.netmdpi.com However, specific studies identifying the biotransformation pathways and characterizing the metabolites of this compound in soil or aquatic systems are lacking.
Environmental Persistence and Transport Mechanisms
The environmental persistence of a pesticide refers to the length of time it remains in the environment before being broken down. The transport of a pesticide determines its movement through different environmental compartments like soil, water, and air.
The persistence of carbamates is generally low due to their susceptibility to hydrolysis and microbial degradation. who.int However, factors such as soil type, organic matter content, temperature, and moisture can influence their persistence. unina.it The mobility of carbamates in soil is related to their water solubility and their tendency to adsorb to soil particles. Compounds with higher water solubility and lower adsorption tend to be more mobile and may have the potential to leach into groundwater. who.int
While general principles suggest that carbamates can be mobile, specific data on the persistence and transport mechanisms of this compound, including its soil adsorption coefficient (Koc) and field dissipation studies, are not available in the reviewed literature.
Advanced Analytical Methodologies for 4 Acetylphenyl Methylcarbamate and Carbamate Analysis
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For carbamates, several chromatographic techniques are particularly valuable.
High-Performance Liquid Chromatography (HPLC) in Research Applications
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of many carbamates due to their potential thermal instability. This technique separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. In research applications, reversed-phase HPLC is commonly employed for carbamate (B1207046) analysis, often utilizing a C18 or C8 column.
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution to achieve optimal separation of multiple analytes. Detection can be accomplished using a Diode Array Detector (DAD) which measures UV absorbance across a range of wavelengths. For enhanced sensitivity and selectivity, especially at trace levels, post-column derivatization followed by fluorescence detection is a widely used approach. This involves hydrolyzing the carbamates after separation, followed by a reaction to form a highly fluorescent product.
Table 1: Typical HPLC Parameters for Carbamate Analysis
| Parameter | Typical Conditions |
| Column | C18 or C8 reversed-phase |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | Diode Array Detection (DAD) or Fluorescence Detection (with post-column derivatization) |
| Injection Volume | 10 - 100 µL |
Gas Chromatography (GC) for Volatile Carbamates
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, many carbamates are thermally labile, meaning they can decompose at the high temperatures used in conventional GC injectors and columns. This can lead to inaccurate quantification and misidentification.
To overcome this challenge, derivatization techniques are often employed. One such method is "flash alkylation" in the injector port, which converts the carbamates into more thermally stable derivatives before they enter the GC column. This allows for reproducible chromatographic analysis. The separation is typically performed on a capillary column with a non-polar or semi-polar stationary phase. Mass spectrometry (MS) is the most common detector coupled with GC for carbamate analysis, providing both sensitive detection and structural information.
Chiral Chromatography for Enantiomeric Purity
Many biologically active molecules, including some carbamates, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can have different biological activities. Chiral chromatography is a specialized form of HPLC that is used to separate enantiomers.
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with phenylcarbamate derivatives, are widely used for this purpose. The choice of the chiral selector, mobile phase, and temperature are critical for achieving successful enantiomeric separation. The ability to separate enantiomers is crucial for understanding the stereospecific effects of chiral carbamates.
Spectroscopic and Mass Spectrometric Characterization
Spectroscopic and mass spectrometric techniques are indispensable for the structural elucidation and sensitive detection of carbamates.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the context of 4-Acetylphenyl methylcarbamate, ¹H NMR would reveal characteristic signals for the aromatic protons, the acetyl group's methyl protons, and the N-methyl protons of the carbamate group. The chemical shifts, splitting patterns, and integration of these signals would confirm the compound's identity and purity. NMR is also used to study the conformation and stability of carbamates in solution.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Aromatic protons | 7.0 - 8.0 |
| Acetyl methyl protons | ~2.5 |
| N-methyl protons | ~2.8 |
| NH proton | 6.5 - 7.5 |
Note: Predicted values are approximate and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of carbamates at trace levels. When coupled with a chromatographic separation technique like HPLC or GC (LC-MS or GC-MS), it provides a powerful analytical platform.
In mass spectrometry, the carbamate molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern is often characteristic of the compound's structure. For many N-methylcarbamates, a characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is observed, which can be a key indicator for their presence. Techniques like tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions, a method known as multiple reaction monitoring (MRM).
Vibrational Spectroscopy (IR) for Functional Group Analysis
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. mdpi.com By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated, which corresponds to the vibrational modes of its chemical bonds. mdpi.com For this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features: the carbamate group, the acetyl group, and the aromatic phenyl ring.
The carbamate functional group (-O-C(=O)-N-) gives rise to several distinct and strong absorption bands. The most prominent is the carbonyl (C=O) stretching vibration, which is a key indicator for this class of compounds. oup.comacs.org For N-methylcarbamates, this band typically appears in the region of 1730-1700 cm⁻¹. oup.com The position of this band can be influenced by the physical state of the sample (solid vs. liquid phase) due to effects like hydrogen bonding. oup.com In the solid phase, hydrogen bonding can shift the C=O absorption to a lower frequency, while in a non-polar solvent, this interaction is minimized, resulting in a shift to a higher frequency. oup.com
Other significant vibrations for the carbamate moiety include the C-O and C-N stretching modes. The stretching vibration of the ester C-O bond is typically observed in the 1262-1216 cm⁻¹ range. rsc.org The N-H stretching vibration in secondary carbamates (like methylcarbamates) appears as a sharp band around 3500-3300 cm⁻¹. rsc.org Additionally, N-H bending vibrations can be seen near 1616-1610 cm⁻¹. rsc.org
The 4-acetylphenyl portion of the molecule also contributes specific bands to the spectrum. The acetyl group's own carbonyl (C=O) stretch is expected to appear around 1685 cm⁻¹, typical for aryl ketones. The aromatic ring exhibits characteristic =C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. libretexts.org
Table 1: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbamate (N-H) | N-H Stretch | 3500 - 3300 |
| Aromatic C-H | =C-H Stretch | 3100 - 3000 |
| Alkyl C-H (methyl) | C-H Stretch | 3000 - 2850 |
| Carbamate C=O | C=O Stretch | 1730 - 1700 |
| Acetyl C=O | C=O Stretch | ~1685 |
| Aromatic C=C | C=C Stretch | 1600 - 1450 |
This detailed analysis of the vibrational spectrum allows for the unambiguous identification of this compound and provides insights into its molecular structure.
Chemical Derivatization for Enhanced Analytical Performance
Many carbamates, including N-methylcarbamates, are thermally labile, meaning they can decompose at the high temperatures often used in gas chromatography (GC). scispec.co.th This thermal instability poses a significant challenge for their direct analysis by GC-based methods. Chemical derivatization is a strategy employed to overcome this limitation by converting the analyte into a more volatile and thermally stable compound. libretexts.org This process involves a chemical reaction that modifies a specific functional group on the analyte molecule, thereby altering its physicochemical properties to make it more suitable for a particular analytical technique. libretexts.org
Beyond improving thermal stability for GC analysis, derivatization is also widely used to enhance the detectability of an analyte in both gas and liquid chromatography (LC). science.gov By attaching a chemical moiety with strong ultraviolet (UV) absorbance or fluorescence properties, the sensitivity of detection can be significantly increased. libretexts.orgyoutube.com This is particularly useful for trace analysis, where the concentration of the analyte is very low. nih.govresearchgate.net
Principles and Reagent Selection in Derivatization
The core principle of derivatization is to modify the analyte's functional groups to improve its analytical characteristics. libretexts.org The choice of derivatization reagent is critical and depends on the functional group present in the analyte and the desired analytical outcome. For carbamates, the active hydrogen on the nitrogen atom of the carbamate linkage is a common target for derivatization. libretexts.org
Common derivatization strategies for compounds with active hydrogens, such as carbamates, include:
Acylation: This involves the reaction with an acylating agent, such as an acid anhydride (B1165640). Heptafluorobutyric anhydride (HFBA) is a frequently used reagent that converts the N-H group into an N-heptafluorobutyryl derivative. researchgate.netnih.gov The resulting derivative is not only more thermally stable but also highly responsive to electron capture detection (ECD), a very sensitive detection method in GC. researchgate.net
Alkylation: This process replaces the active hydrogen with an alkyl group. libretexts.org
Silylation: This method involves replacing the active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This reaction increases the volatility and thermal stability of the analyte. libretexts.org
Another approach involves the hydrolysis of the carbamate to yield methylamine (B109427), which is then reacted with a fluorogenic reagent. youtube.com A widely used reagent for this purpose is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines (like the methylamine produced from hydrolysis) in the presence of a thiol to form a highly fluorescent isoindole derivative. libretexts.orgyoutube.com This post-column derivatization technique is a cornerstone of many official HPLC methods for carbamate analysis. youtube.com
For GC analysis, reagents like 9-xanthydrol have also been successfully used. This reagent reacts with carbamates to form stable derivatives that can be readily analyzed by GC-Mass Spectrometry (MS), allowing for both sensitive detection and structural confirmation. nih.gov
Table 2: Selected Derivatization Reagents for Carbamate Analysis
| Reagent | Target Functional Group | Purpose | Analytical Technique |
|---|---|---|---|
| Heptafluorobutyric anhydride (HFBA) | Carbamate N-H | Increase thermal stability and ECD response | GC-ECD, GC-MS |
| o-Phthalaldehyde (OPA) | Primary amine (after hydrolysis) | Form fluorescent derivative for enhanced detection | HPLC-Fluorescence |
| 9-Xanthydrol | Carbamate N-H | Increase thermal stability for GC analysis | GC-MS |
The selection of the appropriate reagent and reaction conditions is optimized to ensure a rapid, reproducible, and complete conversion of the analyte to its derivative, minimizing the formation of byproducts. nih.gov
Applications in Trace Analysis and Detection Enhancement
Chemical derivatization has proven indispensable for the trace analysis of carbamate pesticides in complex environmental and biological matrices. By enhancing detector response and improving chromatographic behavior, these methods allow for the quantification of carbamates at very low concentration levels.
One significant application is the analysis of carbamate pesticides in surface water. A method using derivatization with 9-xanthydrol followed by GC-MS analysis has been established for the simultaneous determination of several carbamates. nih.gov This procedure enabled the achievement of very low limits of quantification, in the range of 0.007–0.028 µg/L, demonstrating the high sensitivity afforded by this derivatization approach. nih.gov
Post-column derivatization with OPA is a standard and robust technique in HPLC for carbamate analysis. After the carbamates are separated on an HPLC column, they are hydrolyzed online to produce methylamine. This product then reacts with OPA to generate a fluorescent compound that can be detected with high sensitivity, making it a reliable method for monitoring trace levels of carbamates in various samples. youtube.com This approach is foundational to several regulatory methods for pesticide residue analysis.
These examples underscore the critical role of chemical derivatization in modern analytical chemistry. By transforming analytes into forms that are more amenable to separation and detection, these techniques significantly lower the limits of detection and enhance the reliability of trace-level analysis for carbamates.
Future Perspectives and Emerging Research Directions
Advancements in Carbamate-Based Drug Discovery and Development
The carbamate (B1207046) functional group is a crucial structural component in numerous approved drugs and prodrugs, valued for its chemical stability and ability to mimic peptide bonds. nih.govnih.gov Future advancements are anticipated to leverage these properties in novel therapeutic contexts. Carbamate derivatives are increasingly designed to interact specifically with drug targets. nih.govbohrium.com
Emerging research in drug discovery for carbamates includes:
Targeted Therapies: The development of carbamate derivatives as targeted agents in oncology and for neurodegenerative diseases is a significant area of research. nih.govsemanticscholar.org For instance, certain carbamates have been developed as cholinesterase inhibitors for treating conditions like Alzheimer's disease. nih.gov
Prodrug Design: Carbamates are utilized in prodrug design to enhance stability and pharmacokinetic properties, ensuring the drug is released at the intended site of action. nih.gov
AI and Machine Learning: The integration of artificial intelligence (AI) and machine learning is revolutionizing drug discovery by enabling virtual screening and prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which can accelerate the identification of promising carbamate-based drug candidates. researchgate.net
Elucidation of Complex Biological and Toxicological Mechanisms
Carbamates are known for their insecticidal activity, which primarily stems from the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov This leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing neurotoxicity in target organisms. nih.gov
Future research is expected to focus on:
Detailed Mechanistic Studies: While the primary mechanism of action is understood, the nuanced interactions of different carbamate structures with AChE and other potential off-target biological molecules remain an area for deeper investigation. epa.gov
Advanced Toxicological Models: The use of model organisms, such as the zebrafish (Danio rerio), is becoming increasingly important for studying the toxicological effects of carbamates on biological systems, including their impact on the gut microbiome and intestinal health. mdpi.com
Subtle Toxic Effects: Research is moving beyond acute toxicity to understand the long-term and subtle effects of carbamate exposure, including potential impacts on non-target organisms and broader ecosystem health.
Sustainable and Green Chemistry Approaches in Carbamate Synthesis
Traditional methods for synthesizing carbamates have often involved hazardous reagents like phosgene (B1210022) and isocyanates. nih.govacs.org In response, a significant push towards more environmentally friendly and sustainable synthetic routes is underway.
Key areas of development in green chemistry for carbamate synthesis include:
CO2 as a Feedstock: The use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 source is a highly attractive alternative for carbamate synthesis. nih.govrsc.org Research is focused on developing efficient catalytic systems for the reaction of CO2 with amines and alcohols. researchgate.net
Atom Economy: New synthetic methods are being designed with a focus on atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. For example, the synthesis of carbamates from ureas and organic carbonates demonstrates 100% atom economy. tandfonline.com
Continuous Flow Synthesis: Continuous manufacturing processes offer a safer and more efficient alternative to traditional batch synthesis, particularly for reactions involving gases like CO2. acs.org
Development of Predictive Models for Environmental Behavior
The widespread use of some carbamates in agriculture necessitates a thorough understanding of their environmental fate and potential impact. Predictive modeling is becoming an indispensable tool in environmental science.
Future directions in this area include:
Machine Learning Models: The application of machine learning algorithms to predict the environmental behavior and potential toxicity of chemicals is a growing field. These models can help forecast all-cause and specific-cause mortality associated with exposure to various environmental chemicals. nih.gov
Ecological Modeling: Developing models that can accurately predict the persistence, transport, and potential for bioaccumulation of carbamates in different environmental compartments (soil, water, air) is crucial for environmental risk assessment. researchgate.net
Integrated Exposure Assessment: Future models will likely integrate data from multiple sources to provide a more holistic view of human and environmental exposure to carbamates and their degradation products.
Synergistic Approaches Integrating Experimental and Computational Methods
The combination of experimental and computational techniques offers a powerful approach to accelerate research and development across various scientific disciplines, including chemistry and toxicology.
Emerging synergistic approaches relevant to carbamate research include:
Accelerated Materials Discovery: Integrating computational screening with automated, high-throughput experimental workflows can significantly speed up the discovery of new organic materials, a principle that can be applied to the development of novel carbamate-based compounds. nih.gov
Understanding Non-Covalent Interactions: The synergy between computational modeling and experimental validation is essential for understanding complex molecular interactions, such as the aromatic stacking interactions that can influence the biological activity of carbamate-containing molecules. rsc.org
Predictive Drug Combination Models: In silico strategies, including molecular modeling and mathematical simulations, are being developed to predict synergistic effects of drug combinations, which could be applied to carbamate-based therapeutics in the future. nih.govresearchgate.net
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 4-acetylphenyl methylcarbamate, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves condensation reactions. For example, derivatives of 4-acetylphenyl carbamate can be synthesized by reacting 4-aminoacetophenone with cyanoacylating reagents (e.g., 1-cycloacetyl-3,5-dimethylpyrazole) under reflux in ethanol with triethylamine as a catalyst. Post-reaction purification via recrystallization (e.g., using EtOH/DMF) yields products with ~65–75% efficiency. Key parameters include reaction time (3 hours), temperature (reflux), and stoichiometric control of reagents .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- IR spectroscopy identifies functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹).
- ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.0 ppm) and acetyl/methyl groups.
- Mass spectrometry validates molecular weight (e.g., m/z 179.058 for C₉H₉NO₃).
- Melting point analysis ensures purity .
Advanced Research Questions
Q. How do monomer reactivity ratios (r₁ and r₂) influence the copolymerization of 4-acetylphenyl methacrylate with ethyl methacrylate, and what methods determine these ratios?
- Methodological Answer : Reactivity ratios (e.g., r₁ for 4-acetylphenyl methacrylate and r₂ for ethyl methacrylate) dictate copolymer composition. The Fineman-Ross or Kelen-Tüdős methods analyze these ratios using copolymer composition data from varied monomer feed ratios. For instance, higher r₁ values indicate preferential incorporation of 4-acetylphenyl methacrylate. Studies show that increasing its fraction enhances thermal stability (Tg ↑ with APMA content) .
Q. What experimental approaches assess the thermal stability and decomposition pathways of this compound derivatives?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) quantifies weight loss under controlled heating (e.g., 10°C/min in N₂).
- Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., Tg).
- Pyrolysis-GC/MS elucidates decomposition products (e.g., methyl isocyanate release under high heat, as observed in aryl carbamate pyrolysis) .
Q. How can researchers evaluate the lipophilicity of this compound derivatives, and why is this critical for bioactivity studies?
- Methodological Answer : Lipophilicity (logP) is determined via:
- HPLC capacity factor (k) using reversed-phase columns (C18), correlating retention time with hydrophobicity.
- Computational tools (e.g., ClogP) predict partitioning behavior. High lipophilicity enhances membrane permeability, impacting bioavailability and enzyme interaction studies (e.g., acetylcholinesterase inhibition assays) .
Q. What strategies resolve contradictions in bioactivity data for this compound analogs across different studies?
- Methodological Answer : Discrepancies arise from variations in assay conditions (pH, solvent) or structural modifications (e.g., substituent effects). Systematic approaches include:
- Dose-response curves to standardize IC₅₀/EC₅₀ comparisons.
- Molecular docking to model interactions with target proteins (e.g., binding affinity simulations).
- Meta-analysis of published data to identify confounding variables (e.g., cell line differences) .
Q. How does the Q-e scheme predict copolymerization behavior of 4-acetylphenyl methacrylate with electron-deficient monomers?
- Methodological Answer : The Q-e scheme assigns reactivity parameters (Q: resonance stabilization; e: polarity) to monomers. For 4-acetylphenyl methacrylate, a high Q value (e.g., 0.67) indicates resonance stability from the acetyl group, while its e value (e.g., 0.68) reflects electron-withdrawing effects. This predicts alternating copolymerization with electron-rich monomers (e.g., styrene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
